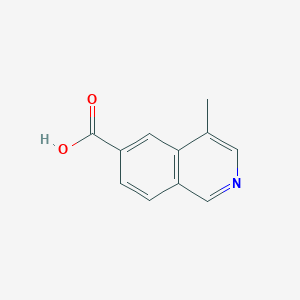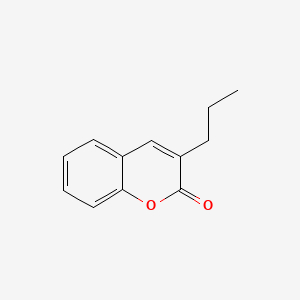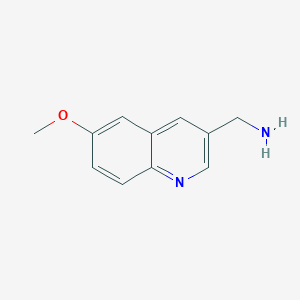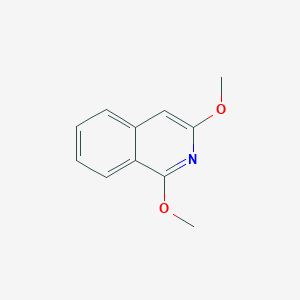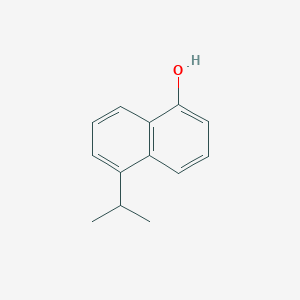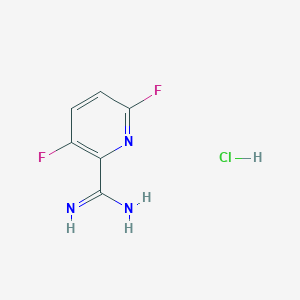
1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and industrial processes. This compound, in particular, features a quinoline core with a methyl group and an ethanone substituent, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The reaction conditions often include:
- Temperature: 80-120°C
- Solvent: Ethanol or acetic acid
- Catalyst: Acidic catalysts like sulfuric acid or p-toluenesulfonic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Quinoline N-oxides
Reduction: 1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanol
Substitution: Halogenated quinoline derivatives
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, potentially affecting gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A methyl-substituted derivative with different properties.
1-(3,4-Dihydroquinolin-1(2H)-yl)ethanone: A similar compound without the methyl group.
Uniqueness
1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is unique due to the presence of both the methyl group and the ethanone substituent, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
1-(3-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C12H15NO/c1-9-7-11-5-3-4-6-12(11)13(8-9)10(2)14/h3-6,9H,7-8H2,1-2H3 |
Clé InChI |
VSGZAZYXPQOPLI-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=CC=CC=C2N(C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


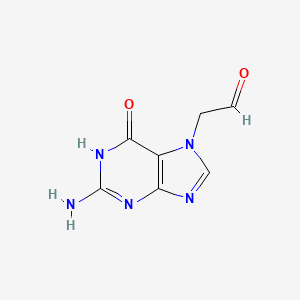
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11905858.png)


